1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine
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Overview
Description
(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using suitable phenol derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for (3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the methanamine group, potentially leading to ring-opening or amine reduction products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced amines, ring-opened products.
Substitution: Substituted oxadiazoles, phenoxy derivatives.
Scientific Research Applications
(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders or infections.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the development of novel materials with specific properties.
Agrochemicals: It may serve as an intermediate in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of (3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanamine group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-((4-Methylphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-((4-Nitrophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10/h2-5H,6-7,12H2,1H3 |
InChI Key |
VNRBHBXNTIOSFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CN |
Origin of Product |
United States |
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